

An In-depth Technical Guide on the Thermodynamic Properties of N,N-Dimethylpropylamine

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Compound of Interest

Compound Name: *Dimethylpropylamine*

Cat. No.: *B179496*

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This technical guide provides a comprehensive overview of the core thermodynamic properties of N,N-**Dimethylpropylamine** (CAS No. 926-63-6). Aimed at researchers, scientists, and professionals in drug development, this document compiles critically evaluated data, outlines typical experimental methodologies, and illustrates the interplay of thermodynamic properties.

Physicochemical and Thermodynamic Data

N,N-**Dimethylpropylamine** is a colorless, flammable liquid with the chemical formula $C_5H_{13}N$. [1][2] A summary of its key physicochemical and thermodynamic properties is presented in the tables below. The data has been aggregated from various sources, with a significant portion derived from the critically evaluated thermophysical property data from the NIST/TRC Web Thermo Tables.[3]

Table 1: General and Physical Properties of N,N-**Dimethylpropylamine**

Property	Value	Source
Molecular Formula	C5H13N	[2] [4]
Molar Mass	87.16 g/mol	[2] [4]
Boiling Point	65.85 °C to 67.3 °C	[2] [5]
Melting Point	-95 °C to -115.88 °C (estimate)	[2] [5]
Density	0.6955 g/cm ³ to 0.7 g/cm ³	[2] [5]
Vapor Pressure	17.25 kPa at 20°C	[1] [2]
Refractive Index	1.3832 to 1.404	[1] [5]
pKa	9.83 ± 0.28 (Predicted) to 10.2	[1] [6]
Water Solubility	1000 g/L at 20°C (Completely miscible)	[1] [2]
Flash Point	Near -19.3 °C (10 °F)	[1] [5]

Table 2: Temperature-Dependent Thermodynamic Properties of N,N-Dimethylpropylamine

Property	Phase	Temperature Range (K)	Source
Enthalpy	Ideal Gas	200 - 1000	[3]
Liquid in equilibrium with Gas	250 - 496.566	[3]	
Entropy	Ideal Gas	200 - 1000	[3]
Liquid in equilibrium with Gas	250 - 496.566	[3]	
Heat Capacity at Constant Pressure (Cp)	Ideal Gas	200 - 1000	[3]
Heat Capacity at Saturation Pressure	Liquid in equilibrium with Gas	250 - 496.566	[3]
Enthalpy of Vaporization	Liquid to Gas	250 - 506.7	[3]

Experimental Protocols

The determination of the thermodynamic properties listed above involves a variety of established experimental techniques. While the specific details for **N,N-dimethylpropylamine** are not exhaustively documented in the public domain, the following protocols describe the standard methodologies employed for such measurements on amines.

Calorimetry for Enthalpy and Heat Capacity

Objective: To measure the heat changes associated with chemical reactions (enthalpy of formation, combustion) and temperature changes (heat capacity).

Methodology (Bomb Calorimetry for Enthalpy of Combustion):

- A precisely weighed sample of **N,N-dimethylpropylamine** is placed in a sample holder within a high-pressure vessel (the "bomb").

- The bomb is filled with pure oxygen at high pressure.
- The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).
- The initial temperature of the water is recorded with high precision.
- The sample is ignited electrically. The combustion of the amine releases heat, which is transferred to the water and the bomb.
- The final temperature of the water is recorded after thermal equilibrium is reached.
- The heat of combustion is calculated based on the temperature change, the heat capacity of the calorimeter system, and the mass of the sample. The enthalpy of formation can then be derived using Hess's Law.

Methodology (Differential Scanning Calorimetry - DSC for Heat Capacity):

- A small, accurately weighed sample of N,N-**dimethylpropylamine** is placed in a sample pan, and an empty reference pan is also prepared.
- Both pans are heated in the DSC instrument at a controlled rate.
- The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.
- This difference in heat flow is directly proportional to the heat capacity of the sample at a given temperature.

Vapor Pressure Measurement

Objective: To determine the vapor pressure of N,N-**dimethylpropylamine** as a function of temperature.

Methodology (Static Method):

- A sample of the purified liquid is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer).

- The sample is thoroughly degassed to remove any dissolved air.
- The vessel is heated to a specific temperature and allowed to reach thermal equilibrium.
- The pressure of the vapor in equilibrium with the liquid is recorded.
- This process is repeated at various temperatures to obtain the vapor pressure curve. From this data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Potentiometric Titration for pKa Determination

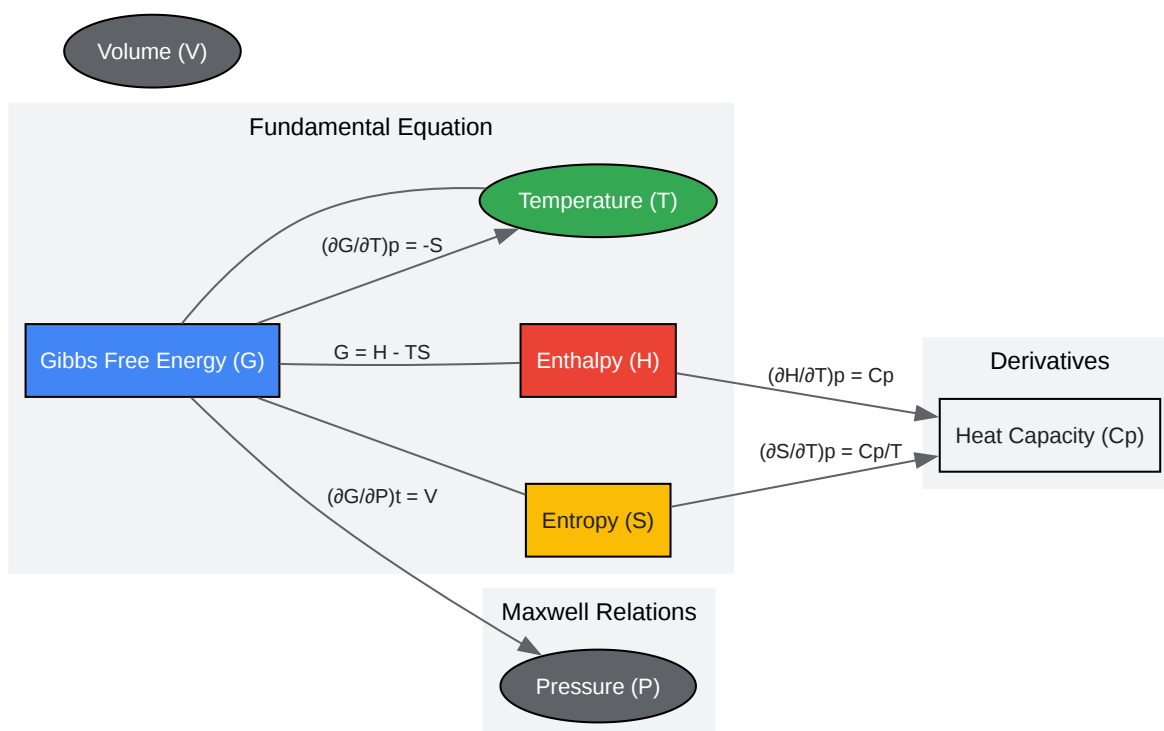
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of N,N-dimethylpropylamine.

Methodology:

- A known concentration of N,N-dimethylpropylamine is dissolved in a suitable solvent, typically water.
- A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution.
- The pH of the solution is measured after each addition of the acid using a calibrated pH meter.
- A titration curve (pH versus volume of acid added) is constructed.
- The pKa is determined from the pH at the half-equivalence point, where the concentrations of the amine and its protonated form are equal. The thermodynamic properties of the dissociation process, such as enthalpy and entropy, can be determined by performing the titration at different temperatures and applying the van't Hoff equation.^[7]

Interrelation of Thermodynamic Properties

The core thermodynamic properties are interconnected, as described by fundamental thermodynamic equations. The Gibbs free energy (G) combines enthalpy (H) and entropy (S) and is a key indicator of the spontaneity of a process at constant temperature and pressure.



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